molecular formula C14H14O2 B8438214 (R)-1-(3-Phenoxyphenyl)ethan-1-ol

(R)-1-(3-Phenoxyphenyl)ethan-1-ol

Cat. No.: B8438214
M. Wt: 214.26 g/mol
InChI Key: MYWBBBSIAHHXJK-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Phenoxy-alpha-methylbenzenemethanol is an organic compound with a chiral center, making it optically active. This compound is characterized by a phenoxy group attached to a benzene ring, with a hydroxyl group and a methyl group on the alpha carbon. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Phenoxy-alpha-methylbenzenemethanol typically involves the reaction of phenol with an appropriate benzyl halide under basic conditions to form the phenoxybenzene intermediate. This intermediate is then subjected to a Grignard reaction with a suitable methyl ketone to introduce the alpha-methyl group. The final step involves the reduction of the ketone to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of ®-3-Phenoxy-alpha-methylbenzenemethanol may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and optimized reaction parameters are employed to ensure high enantioselectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-Phenoxy-alpha-methylbenzenemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the phenoxy group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of the corresponding ketone

    Reduction: Formation of the corresponding alkane

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

®-3-Phenoxy-alpha-methylbenzenemethanol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-Phenoxy-alpha-methylbenzenemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group and the hydroxyl group play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Phenoxy-alpha-methylbenzenemethanol: The enantiomer of the compound, with similar chemical properties but different biological activities due to its chirality.

    3-Phenoxybenzyl alcohol: Lacks the alpha-methyl group, resulting in different reactivity and applications.

    3-Phenoxyacetophenone: Contains a ketone group instead of a hydroxyl group, leading to different chemical behavior.

Uniqueness

®-3-Phenoxy-alpha-methylbenzenemethanol is unique due to its chiral center, which imparts specific stereochemical properties that influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

(1R)-1-(3-phenoxyphenyl)ethanol

InChI

InChI=1S/C14H14O2/c1-11(15)12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-11,15H,1H3/t11-/m1/s1

InChI Key

MYWBBBSIAHHXJK-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OC2=CC=CC=C2)O

Canonical SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

m-Phenoxyacetophenone is reduced with sodium borohydride to form alpha-(m-phenoxyphenyl)ethyl alcohol which is then reacted with phosphorus tribromide to form alpha-(m-phenoxyphenyl)ethyl bromide. This product is reacted with sodium cyanide under heat in dimethyl sulfoxide. Hydrolysis of the product with sodium hydroxide gives the desired alpha-(m-phenoxyphenyl)propionic acid. (For details, see U.S. Pat. No. 3,600,437).
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